molecular formula C17H14N4O3 B2461773 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide CAS No. 1448137-00-5

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Cat. No.: B2461773
CAS No.: 1448137-00-5
M. Wt: 322.324
InChI Key: FWIRIMLVKWKUAU-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazinone ring, a phenyl group, and a pyridinyl ether moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone ring, followed by the introduction of the phenyl group and the pyridinyl ether moiety. Common reagents and conditions used in these reactions may include:

    Formation of Pyridazinone Ring: This step might involve the cyclization of a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of Pyridinyl Ether Moiety: This step could involve the reaction of a pyridine derivative with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide will depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Pathway Modulation: The compound might influence various biochemical pathways, leading to changes in cellular metabolism, gene expression, or other processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide may include other heterocyclic compounds with pyridazinone, phenyl, and pyridinyl ether moieties. Examples could be:

  • N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-2-yloxy)acetamide
  • N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-4-yloxy)acetamide
  • N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(quinolin-3-yloxy)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-pyridin-3-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-16-8-7-15(20-21-16)13-5-1-2-6-14(13)19-17(23)11-24-12-4-3-9-18-10-12/h1-10H,11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIRIMLVKWKUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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